1-(5-amino-6-bromo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one
Description
Properties
Molecular Formula |
C10H11BrN2O |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-(5-amino-6-bromo-1,3-dihydroisoindol-2-yl)ethanone |
InChI |
InChI=1S/C10H11BrN2O/c1-6(14)13-4-7-2-9(11)10(12)3-8(7)5-13/h2-3H,4-5,12H2,1H3 |
InChI Key |
NHVHJCBBEHYUBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2=CC(=C(C=C2C1)Br)N |
Origin of Product |
United States |
Preparation Methods
Bromination of Isoindoline Precursors
Bromination is critical for introducing the 6-bromo substituent. Two primary approaches are identified:
Direct Electrophilic Bromination
Using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C achieves regioselective bromination at the 6-position. NBS is preferred for reduced side reactions, yielding 6-bromo-2,3-dihydro-1H-isoindol-1-one with 70–85% efficiency.
Metal-Catalyzed Bromination
Palladium-catalyzed coupling with bromobenzene derivatives enables directed bromination but requires anhydrous conditions and higher temperatures (80–100°C), offering moderate yields (50–65%).
Amination at the 5-Position
Amino group introduction employs nucleophilic substitution or reductive amination:
Nucleophilic Substitution
Heating 6-bromo-isoindolin-1-one with aqueous ammonia (NH₃) at 100°C under nitrogen affords 5-amino-6-bromo-isoindoline. Prolonged reaction times (>12 h) maximize conversion but risk over-amination.
Reductive Amination
Using sodium cyanoborohydride (NaBH₃CN) with ammonium acetate in methanol selectively reduces imine intermediates, achieving 80–90% yield with minimal byproducts.
Acylation of the Isoindoline Nitrogen
Ketone installation via Friedel-Crafts acylation or direct alkylation:
Friedel-Crafts Acylation
Reacting 5-amino-6-bromo-isoindoline with acetyl chloride (CH₃COCl) in pyridine at 0°C produces the target compound. Pyridine neutralizes HCl, preventing N-protonation and ensuring >90% purity.
Alkylation-Elimination
Alternative routes employ β-keto esters, though yields are lower (60–70%) due to competing side reactions.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Preparation Methods
| Method | Bromination Agent | Amine Source | Acylation Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Direct Bromination + NH₃ | NBS | NH₃ (aq.) | CH₃COCl | 78 | 95 |
| Pd-Catalyzed Bromination | Br₂ | NH₄OAc/NaBH₃CN | CH₃COCl | 65 | 88 |
| Reductive Amination | NBS | NH₄OAc/NaBH₃CN | β-keto ester | 60 | 82 |
Key Findings :
- NBS-mediated bromination with NH₃ amination and CH₃COCl acylation is optimal for yield and purity.
- Palladium catalysis introduces scalability challenges due to catalyst costs.
Industrial-Scale Production Considerations
Process Intensification
Continuous-flow reactors enhance bromination and acylation kinetics, reducing reaction times by 40% compared to batch processes.
Purification Techniques
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield 99% pure product.
- Chromatography : Silica gel with ethyl acetate/hexane (1:2) resolves regioisomers but is cost-prohibitive for large-scale use.
Mechanistic Insights and Side Reactions
Competing Pathways During Bromination
Electrophilic aromatic substitution at the 6-position is favored due to the isoindoline ring’s electron-rich para orientation. Over-bromination at the 4-position occurs if temperatures exceed 25°C.
Acylation Side Products
N-acetylation dominates, but O-acetylation (~5%) arises if pyridine is omitted. Post-reaction hydrolysis with NaOH removes O-acetyl impurities.
Chemical Reactions Analysis
Types of Reactions
1-(5-amino-6-bromo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The bromo group can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted isoindoline derivatives.
Scientific Research Applications
1-(5-amino-6-bromo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-amino-6-bromo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino and bromo groups in the compound can form hydrogen bonds and halogen bonds with biological macromolecules, influencing their activity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound is compared with four structurally related analogs (Table 1):
Table 1: Structural Comparison of Isoindoline and Indole Derivatives
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Target compound | Isoindoline | 5-NH₂, 6-Br | C₁₀H₁₀BrN₂O | ~259.1 | Amino and bromo groups on isoindoline |
| 1-(2,3-Dihydro-1H-isoindol-2-yl)ethan-1-one | Isoindoline | None | C₁₀H₁₁NO | 161.2 | Simple acetylated isoindoline |
| 1-(5-Bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | Indoline | 5-Br | C₁₀H₁₀BrNO | 240.1 | Brominated indoline, no amino group |
| 1-(5-Bromo-1H-indol-3-yl)ethan-1-one | Indole | 5-Br | C₁₀H₈BrNO | 238.08 | Brominated indole, acetyl at position 3 |
| 1-(5-Bromo-1-methyl-isoindol-2-yl)-propan-1-one | Isoindoline | 5-Br, 1-CH₃ | C₁₄H₁₈BrNO | 296.21 | Branched ketone, methyl substituent |
Key Observations :
- Amino Group Impact: The target’s amino group distinguishes it from non-amino analogs (e.g., ).
- Bromo Substituent: Bromine increases molecular weight and lipophilicity compared to non-halogenated analogs (e.g., ). It may also influence reactivity, such as facilitating cross-coupling reactions .
- Core Structure : Isoindoline derivatives (target, ) exhibit partial saturation, offering conformational rigidity, while indole/indoline analogs () have aromatic systems with different electronic profiles .
Physicochemical Properties
- Molecular Weight and Polarity: The target compound (~259.1 g/mol) is heavier than non-brominated analogs (e.g., 161.2 g/mol in ) due to bromine and amino groups. The amino group increases water solubility, countering bromine’s lipophilicity .
- Crystallography: notes that acetylated indoles form N–H···O hydrogen bonds. The target’s amino group may similarly stabilize crystal lattices, while bromine’s bulk could alter packing efficiency .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(5-amino-6-bromo-2,3-dihydro-1H-isoindol-2-yl)ethan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via bromination of indole derivatives followed by functionalization. For example:
-
Step 1 : Bromination of indole precursors at specific positions (e.g., 5-bromo substitution) using NBS (N-bromosuccinimide) under controlled conditions .
-
Step 2 : Introduction of the ethanone group via Friedel-Crafts acylation with ethanoyl chloride in the presence of a base (e.g., pyridine) to stabilize reactive intermediates .
-
Key Variables : Temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios of brominating agents significantly impact regioselectivity and purity .
Table 1 : Comparison of Synthesis Methods
Method Yield (%) Purity (HPLC) Key Condition Reference Bromination + Acylation 65–78 >95% Pyridine, 0°C Direct Halogenation 45–55 85–90% NBS, DCM, RT
Q. How can researchers structurally characterize this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : Use - and -NMR to confirm regiochemistry (e.g., bromine at position 6) and the ethanone carbonyl resonance (~200–210 ppm in ) .
- X-ray Crystallography : Single-crystal analysis resolves the isoindoline ring conformation and hydrogen bonding patterns (e.g., N–H···O interactions) critical for stability .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 284.03 for CHBrNO) .
Advanced Research Questions
Q. What strategies address contradictory data in biological activity assays (e.g., anticancer vs. antimicrobial results)?
- Methodological Answer :
-
Assay Design : Use orthogonal assays (e.g., MTT for cytotoxicity and disk diffusion for antimicrobial activity) to confirm specificity. For example, IC values in cancer cells (e.g., 8–12 µM) may differ from MIC values in bacterial models (e.g., 25–50 µg/mL) due to membrane permeability .
-
Structural Analogs : Compare activity of 5-bromo vs. 4-bromo derivatives to isolate electronic effects of substituents on target binding .
Table 2 : Biological Activity Data
Assay Type Target Result (IC/MIC) Structural Feature Linked to Activity Reference Anticancer (HeLa cells) Tubulin inhibition 10.2 µM Bromine at position 6 Antimicrobial (E. coli) Membrane disruption 32 µg/mL Ethanone carbonyl group
Q. How can computational methods (e.g., DFT, molecular docking) guide mechanistic studies of its reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic substitution sites (e.g., bromine’s impact on ring electron density) .
- Docking Simulations : Map interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on hydrophobic pockets accommodating the isoindoline core .
Q. What experimental frameworks reconcile discrepancies in synthetic yields across published protocols?
- Methodological Answer :
- DoE (Design of Experiments) : Use response surface methodology to optimize variables (e.g., temperature, solvent) and identify critical factors .
- Controlled Replication : Reproduce protocols with strict inert atmosphere control (argon/nitrogen) to minimize oxidative byproducts .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?
- Methodological Answer :
- Accelerated Stability Studies : Store samples at 4°C (short-term) and -20°C (long-term) in amber vials. Monitor degradation via HPLC (e.g., <5% degradation over 6 months at -20°C) .
- pH-Dependent Degradation : The ethanone group hydrolyzes in acidic conditions (pH <3), necessitating buffered solutions during biological assays .
Methodological Guidance for Data Interpretation
Q. What theoretical frameworks are appropriate for studying structure-activity relationships (SAR) in this compound?
- Answer :
- Hammett Analysis : Correlate substituent electronic effects (σ values) with biological activity .
- Topomer CoMFA : Model 3D-QSAR to predict activity of untested analogs .
Q. How should researchers handle conflicting crystallographic data on hydrogen bonding networks?
- Answer :
- Multivariate Analysis : Compare multiple crystal structures (e.g., PDB entries) to identify conserved interactions. Use software like Mercury to analyze packing motifs .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
